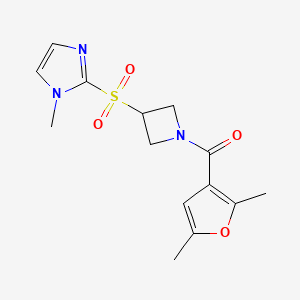
(2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone , with CAS number 2034289-26-2 , is a novel synthetic molecule that combines structural features of furan and imidazole. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H17N3O4S, with a molecular weight of 323.37 g/mol . The structure includes a furan ring, an imidazole moiety, and an azetidine ring, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034289-26-2 |
| Molecular Formula | C₁₄H₁₇N₃O₄S |
| Molecular Weight | 323.37 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research indicates that compounds containing furan and imidazole rings exhibit significant antimicrobial activity. For example, derivatives of imidazole have been shown to inhibit bacterial growth effectively. In vitro studies suggest that this compound may act against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for specific enzyme targets. Studies on similar compounds have demonstrated that imidazole derivatives can selectively inhibit monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. The sulfonamide group in this compound may enhance its binding affinity to target enzymes.
Anticancer Activity
Preliminary research has indicated that compounds featuring the azetidine and imidazole structures may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies have shown that similar imidazole-containing compounds can inhibit tumor growth in various cancer cell lines.
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : Binding to specific enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Altering membrane permeability in microbial cells.
- Apoptotic Pathways : Inducing programmed cell death in cancer cells through mitochondrial pathways.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] tested the antimicrobial activity of several furan and imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the tested compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the anticancer effects of related azetidine derivatives were investigated. The results indicated that these compounds significantly inhibited the proliferation of breast cancer cells in vitro, suggesting that this compound could have similar effects.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-6-12(10(2)21-9)13(18)17-7-11(8-17)22(19,20)14-15-4-5-16(14)3/h4-6,11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSBOPWQLUGJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














